molecular formula C8H14N2 B2776556 (3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287275-19-6

(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine

Cat. No. B2776556
M. Wt: 138.214
InChI Key: PUPBFTWDXZWUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[1.1.1]pentanes (BCPs), has been reported in the literature . BCPs bearing carbon and halogen substituents can be synthesized under mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . Another strategy involves the generation of an azido radical from the interaction of PIDA and TMSN3, which selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .


Molecular Structure Analysis

The molecular structure of “(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine” is based on the bicyclo[1.1.1]pentane (BCP) framework. BCPs are important bioisosteres of 1,4-disubstituted arenes, tert-butyl, and acetylenic groups . They can impart physicochemical benefits on drug candidates .


Chemical Reactions Analysis

The chemical reactions involving BCPs are diverse and can lead to a wide array of functionalized compounds . For instance, BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .

Future Directions

The future directions in the field of BCP research involve the development of more efficient and versatile synthetic methods . This will facilitate the large-scale preparation of BCPs and their derivatives, thereby easing their transition from being research compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-10-8-3-7(4-8,5-8)6-1-2-6/h6,10H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPBFTWDXZWUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C23CC(C2)(C3)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine

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